1-(Oxolan-3-yl)-1h-imidazole-4-carboxylic acid hydrochloride
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Overview
Description
Synthesis Analysis
The synthesis of imidazole derivatives can involve multiple steps and starting materials. For instance, the synthesis of 1H-pyrazole-3-carboxamide was achieved by reacting acid chloride with 2,3-diaminopyridine, yielding a good product yield of 69% . Similarly, α-(1H-Imidazol-1-yl)alkyl (IMIDA) carboxylic acid esters were synthesized in 2–3 simple steps and were found to be chemically labile, serving as prodrugs for carboxylic acids . These methods highlight the versatility of imidazole chemistry in creating a variety of functionalized compounds.
Molecular Structure Analysis
The molecular structure of imidazole derivatives is often confirmed using spectroscopic techniques. For example, the structures of synthesized compounds in the study of pyrazole derivatives were determined spectroscopically . The structure of 1,3-bis[2-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)-phenyl]-ureas was confirmed by synthesis and characterized by 1H NMR, 13C NMR, IR spectra, and mass spectrometry . These techniques are crucial for verifying the molecular structure of synthesized imidazole derivatives.
Chemical Reactions Analysis
Imidazole derivatives can undergo various chemical reactions. The reaction between acid chloride and 2,3-diaminopyridine can lead to different products depending on the reaction conditions . Additionally, 1-substituted imidazoquinoline diones can rearrange in boiling acetic acid to yield indole and imidazolinone derivatives . These reactions demonstrate the reactivity and potential for transformation of imidazole compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives can be influenced by their functional groups. For instance, the pKa values of 4-substituted 1,2,5-oxadiazol-3-ols were found to be close to those of GABA, indicating their potential as bioisosters for carboxyl groups . The optically active 1H-imidazole 3-oxides derived from amino acid esters show the possibility of transformation into various other derivatives, such as 2,3-dihydro-1H-imidazole-2-thione derivatives . These properties are important for understanding the behavior of imidazole derivatives in different environments and their potential applications.
Scientific Research Applications
Binding Interactions and Supramolecular Chemistry
- Application : This compound has applications in the study of binding interactions and supramolecular chemistry. For example, research on the binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base has been conducted. These studies involve non-covalent complexes and the role of hydrogen bonding in complex formation (Reichert et al., 2001).
Metal-Organic Frameworks (MOFs)
- Application : The synthesis and structural characterization of metal–organic frameworks (MOFs) using ligands containing the imidazole moiety. These MOFs have potential applications in areas like sensing and materials science (Liu et al., 2018).
Synthesis and Chemical Transformations
- Application : The compound plays a role in the synthesis and transformation of various organic molecules. Research includes the synthesis of new optically active 1H-imidazole 3-oxides derived from amino acid esters, showcasing its utility in organic synthesis (Jasiński et al., 2008).
Molecular Rearrangement Studies
- Application : It's used in the study of molecular rearrangement, as seen in research involving the rearrangement of 1-substituted 9b-hydroxy-3,3a,5,9b- tetrahydro-1H-imidazo[4,5-c]quinoline-2,4-diones to new indole and imidazolinone derivatives (Klásek et al., 2007).
Coordination Polymers and Luminescence Studies
- Application : In coordination polymers and luminescence studies, this compound is used to synthesize and study the structural and photoluminescent properties of coordination polymers. These studies contribute to material science and photoluminescence applications (Aijaz et al., 2011).
Corrosion Inhibition
- Application : The compound is explored in corrosion inhibition studies. For example, amino acid-based imidazolium zwitterions, which are related to imidazole carboxylic acids, have been studied as corrosion inhibitors for mild steel, illustrating its applications in materials science and industrial processes (Srivastava et al., 2017).
Future Directions
properties
IUPAC Name |
1-(oxolan-3-yl)imidazole-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3.ClH/c11-8(12)7-3-10(5-9-7)6-1-2-13-4-6;/h3,5-6H,1-2,4H2,(H,11,12);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UINDRKJLJONAAX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1N2C=C(N=C2)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Oxolan-3-yl)-1h-imidazole-4-carboxylic acid hydrochloride |
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